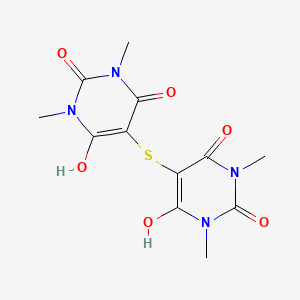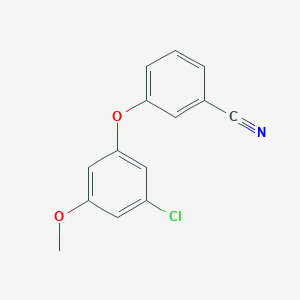
3-(3-Chloro-5-methoxyphenoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-5-methoxyphenoxy)benzonitrile is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenoxybenzonitrile structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-methoxyphenoxy)benzonitrile typically involves the reaction of 3-chloro-5-methoxyphenol with benzonitrile under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chloro-5-methoxyphenoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN₃) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(3-chloro-5-methoxyphenoxy)benzoic acid.
Reduction: Formation of 3-(3-chloro-5-methoxyphenoxy)benzylamine.
Substitution: Formation of 3-(3-aminophenoxy)-5-methoxybenzonitrile.
Applications De Recherche Scientifique
3-(3-Chloro-5-methoxyphenoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Chloro-5-methoxyphenoxy)benzonitrile involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-5-methoxybenzonitrile
- 3-Chloro-4,5-dimethoxybenzonitrile
- 3-Methoxybenzonitrile
Uniqueness
3-(3-Chloro-5-methoxyphenoxy)benzonitrile is unique due to the presence of both chloro and methoxy groups on the phenoxybenzonitrile structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
920035-44-5 |
|---|---|
Formule moléculaire |
C14H10ClNO2 |
Poids moléculaire |
259.69 g/mol |
Nom IUPAC |
3-(3-chloro-5-methoxyphenoxy)benzonitrile |
InChI |
InChI=1S/C14H10ClNO2/c1-17-13-6-11(15)7-14(8-13)18-12-4-2-3-10(5-12)9-16/h2-8H,1H3 |
Clé InChI |
DCDKAMUUAOBDCJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)Cl)OC2=CC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



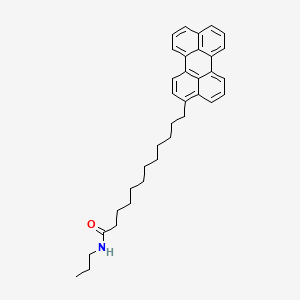
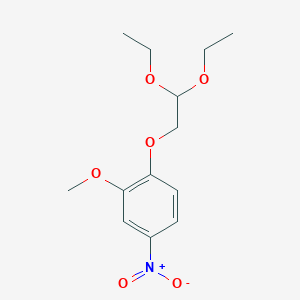

![{4-[(E)-Benzyldiazenyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14182344.png)

![7-Methyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14182356.png)

![Bis[(4-fluorophenyl)methyl]stannanone](/img/structure/B14182365.png)
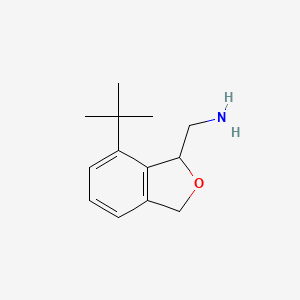
![2-{2-[4-(Bromomethyl)phenyl]ethenyl}-1,4-dimethoxybenzene](/img/structure/B14182375.png)
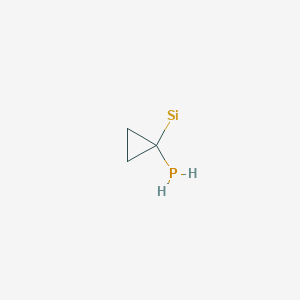
![2-[(4-tert-Butylphenyl)methoxy]oxane](/img/structure/B14182391.png)
